(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone
Description
(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone is a synthetic small molecule characterized by a benzo[d]thiazole core substituted with a methoxy group at position 4. This heterocycle is linked via an ether-oxygen bridge to a piperidine ring, which is further connected to a 4-(methylsulfonyl)phenyl methanone group. The piperidine ring provides conformational flexibility, while the methoxy group on the benzothiazole may influence electronic distribution and metabolic stability.
Properties
IUPAC Name |
[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-27-16-5-8-18-19(13-16)29-21(22-18)28-15-9-11-23(12-10-15)20(24)14-3-6-17(7-4-14)30(2,25)26/h3-8,13,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGPIEXTSVHUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, one compound was identified as a potent and selective ALK5 inhibitor. Another compound showed promising quorum-sensing inhibitory activity. These targets play crucial roles in various biological processes, including cell signaling and bacterial communication.
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to changes in cellular processes. For example, an ALK5 inhibitor can prevent TGF-β-induced Smad2/3 phosphorylation at a cellular level. Quorum-sensing inhibitors can disrupt bacterial communication, affecting their ability to form biofilms and produce virulence factors.
Biological Activity
The compound (4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Structure and Synthesis
The compound features a piperidine ring, a benzo[d]thiazole moiety, and a methylsulfonyl phenyl group. This unique structure suggests diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
Synthesis Overview
The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Moiety : Reaction of 2-aminothiophenol with an appropriate aldehyde.
- Piperidine Attachment : The benzothiazole derivative is reacted with piperidine derivatives.
- Final Modifications : Introduction of the methylsulfonyl group through sulfonation reactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms including apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
The proposed mechanism for the compound's activity involves:
- Inhibition of COX Enzymes : This leads to decreased synthesis of pro-inflammatory prostaglandins.
- Induction of Apoptosis : Through modulation of apoptotic pathways, enhancing the efficacy against cancer cells.
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines. The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong cytotoxicity against A431 and A549 cells . -
Anti-inflammatory Evaluation :
In an experimental model using RAW264.7 macrophages, the compound reduced inflammatory cytokine levels (IL-6 and TNF-α), suggesting its potential as an anti-inflammatory agent . -
Enzyme Inhibition Studies :
The compound was tested for its ability to inhibit acetylcholinesterase (AChE) and urease activities, showing promising results that could lead to applications in treating neurodegenerative diseases and managing urea levels in certain conditions .
Scientific Research Applications
Structural Characteristics
Chemical Structure:
The compound features a piperidine ring connected to a benzo[d]thiazole moiety through an ether linkage, with a methylsulfonyl group attached to the phenyl ring. This unique arrangement of functional groups contributes to its diverse biological activities.
Molecular Formula:
Pharmacological Applications
-
Antimicrobial Activity
- Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of the indole and thiazole units suggests potential effectiveness against various bacterial strains.
-
Anticancer Properties
- Research indicates that indole and thiazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with biological targets may lead to the development of new anticancer agents.
-
Neurological Effects
- The piperidine structure is associated with neuropharmacological activity, possibly affecting neurotransmitter systems. This opens avenues for research into treatments for neurological disorders.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited potent anticancer effects against various cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Study 2: Antimicrobial Efficacy
Research indicated that compounds containing the benzo[d]thiazole unit showed significant antimicrobial activity against Gram-positive bacteria. In vitro tests revealed that these compounds disrupted bacterial cell wall synthesis, leading to cell lysis .
Study 3: Neuropharmacological Potential
A recent investigation explored the neuropharmacological effects of related compounds in animal models. Results suggested that these compounds could modulate neurotransmitter levels, offering insights into their potential use in treating conditions such as anxiety and depression .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylindole | Indole derivative | Antimicrobial |
| 4-Methylpiperidine | Piperidine derivative | Neuroactive |
| Benzothiazole derivatives | Thiazole unit | Anticancer |
This table illustrates how similar structural features across different compounds can lead to varied biological activities, emphasizing the importance of specific functional groups in determining pharmacological effects.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Solubility and Polarity : The target compound’s methylsulfonyl group increases polarity, likely improving aqueous solubility compared to ethylsulfonyl () or trifluoromethyl () analogs.
- Metabolic Stability : Methoxy and ethoxy groups on benzothiazoles (target compound, ) may undergo demethylation or oxidation, whereas bromo substituents () could resist metabolic degradation.
- Biological Activity: compounds demonstrate RBP4 antagonism (hepatic steatosis model), suggesting that piperidine-linked trifluoromethylphenyl groups are critical for this activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
